molecular formula C15H13N3O B585930 2-Amino-5-benzoyl-1-methylbenzimidazole CAS No. 66066-76-0

2-Amino-5-benzoyl-1-methylbenzimidazole

Cat. No.: B585930
CAS No.: 66066-76-0
M. Wt: 251.289
InChI Key: CXSGKMYXOOMNFK-UHFFFAOYSA-N
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Description

Contextual Significance of Benzimidazole (B57391) Derivatives in Chemical Synthesis

Benzimidazole, a bicyclic aromatic compound formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, represents a privileged scaffold in organic and medicinal chemistry. sigmaaldrich.comresearchgate.netnih.gov The structural similarity of the benzimidazole nucleus to naturally occurring purine (B94841) nucleosides has made its derivatives a focal point of extensive research. nih.gov Consequently, the synthesis of benzimidazole derivatives is a significant area of investigation, aiming to create novel compounds with diverse applications. researchgate.net

The versatility of the benzimidazole ring system allows for substitutions at various positions, leading to a vast library of compounds with a wide array of chemical properties and reactivities. researchgate.net These derivatives are not only valuable as intermediates in the synthesis of more complex molecules but also as key components in the development of functional materials and chemical probes. The exploration of new synthetic methodologies to access functionalized benzimidazoles continues to be an active field of research in organic chemistry. nih.gov

Positioning of 2-Amino-5-benzoyl-1-methylbenzimidazole as a Key Organic Compound

Within the extensive family of benzimidazole derivatives, this compound emerges as a compound of interest due to its specific substitution pattern. It is recognized as a principal impurity and a thermal decomposition product of Mebendazole, a widely used anthelmintic drug. impurity.com This relationship underscores its importance in the quality control and stability studies of pharmaceutical compounds.

The synthesis of this compound can be conceptually approached through the benzoylation of 2-amino-1-methylbenzimidazole (B158349). researchgate.net This reaction, a type of Friedel-Crafts acylation, would introduce the benzoyl group onto the benzimidazole core. The presence of the amino and benzoyl groups on the benzimidazole scaffold provides multiple reactive sites, making it a potentially valuable intermediate for further chemical transformations and the synthesis of more complex heterocyclic systems.

Physicochemical Properties of this compound

The fundamental properties of a compound are crucial for its application in chemical synthesis. Below is a compilation of the key physicochemical data for this compound.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₃N₃O impurity.com
Molecular Weight 251.28 g/mol impurity.com
Appearance Pale Yellow to Light Yellow Solid-
Melting Point 219 – 220°C-
Solubility Slightly soluble in DMF and DMSO-
CAS Number 66066-76-0 impurity.com

This table is interactive. Click on the headers to sort the data.

Detailed Research Findings

Research concerning this compound primarily identifies it in the context of its relationship with Mebendazole. It is cataloged as "Mebendazole Impurity C" and a thermal decomposition product. impurity.com This designation is significant in the pharmaceutical industry for the development of analytical methods to ensure the purity and stability of Mebendazole formulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-amino-1-methylbenzimidazol-5-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-18-13-8-7-11(9-12(13)17-15(18)16)14(19)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSGKMYXOOMNFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60216266
Record name 2-Amino-5-benzoyl-1-methylbenzimidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66066-76-0
Record name 2-Amino-5-benzoyl-1-methylbenzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066066760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5-benzoyl-1-methylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60216266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-5-BENZOYL-1-METHYLBENZIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K884555J02
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for 2 Amino 5 Benzoyl 1 Methylbenzimidazole and Analogous Benzimidazole Structures

Classical and Established Synthetic Pathways

The foundational methods for the synthesis of the benzimidazole (B57391) core, including that of 2-amino-5-benzoyl-1-methylbenzimidazole, have traditionally relied on condensation and cyclization reactions. These established pathways are well-documented and widely employed in both academic and industrial settings.

Condensation Reactions in Benzimidazole Core Formation

Condensation reactions are a cornerstone of benzimidazole synthesis. A common approach involves the reaction of an appropriately substituted o-phenylenediamine with a variety of carbonyl compounds, such as aldehydes, ketones, or carboxylic acids and their derivatives. chemicalbook.com For the synthesis of 2-aminobenzimidazoles specifically, reagents like cyanogen bromide or cyanamide are frequently used.

A general representation of this condensation reaction is the cyclization of an o-phenylenediamine with a one-carbon electrophile. For instance, the reaction of an o-phenylenediamine with cyanogen bromide typically proceeds to form the 2-aminobenzimidazole (B67599) ring system. The reaction mechanism involves the initial nucleophilic attack of one of the amino groups of the diamine on the electrophilic carbon of the reagent, followed by an intramolecular cyclization and subsequent dehydration to form the stable benzimidazole ring.

Reactant 1Reactant 2ProductConditions
o-PhenylenediamineCarboxylic Acid2-Substituted BenzimidazoleAcid catalysis, heat
o-PhenylenediamineAldehyde2-Substituted BenzimidazoleOxidizing agent, heat
o-PhenylenediamineCyanogen Bromide2-AminobenzimidazoleBasic conditions

Cyclization Reactions for Benzimidazole Ring System Construction

In the context of synthesizing this compound, a key precursor is 4-benzoyl-N¹-methylbenzene-1,2-diamine. The cyclization of this diamine with a source of the C2-amino group, such as cyanogen bromide, leads directly to the target molecule. The reaction is typically carried out in a suitable solvent and may be facilitated by a base to neutralize the hydrogen bromide formed during the reaction.

Advanced and Modern Synthetic Approaches

In recent years, the development of more efficient, selective, and environmentally friendly methods for benzimidazole synthesis has been a significant area of research. These advanced approaches include novel rearrangement strategies and the application of green chemistry principles.

Rearrangement Strategies for Benzimidazole Synthesis

While less common for the direct synthesis of 2-aminobenzimidazoles, rearrangement reactions of other heterocyclic systems can provide access to the benzimidazole core. For example, certain quinoxaline derivatives can undergo rearrangement to form benzimidazoles under specific conditions. cymitquimica.com These methods, however, are often more complex and may not be the most direct route for the synthesis of this compound.

Principles of Green Chemistry in Benzimidazole Derivatization

The principles of green chemistry are increasingly being applied to the synthesis of benzimidazole derivatives to reduce the environmental impact of chemical processes. google.comresearchgate.net This includes the use of less hazardous solvents, catalysts instead of stoichiometric reagents, and energy-efficient reaction conditions.

For instance, microwave-assisted synthesis has been shown to accelerate the condensation and cyclization steps in benzimidazole formation, often leading to higher yields in shorter reaction times. chemicalbook.com The use of solid-supported catalysts and solvent-free reaction conditions are other green chemistry approaches that have been successfully employed in the synthesis of benzimidazoles. google.com These methods aim to minimize waste, reduce energy consumption, and avoid the use of toxic and volatile organic solvents.

Green Chemistry PrincipleApplication in Benzimidazole Synthesis
Use of CatalystsLewis acids, solid-supported catalysts to improve reaction efficiency.
Alternative Reaction ConditionsMicrowave irradiation to reduce reaction times and energy consumption. chemicalbook.com
Safer SolventsUse of water or solvent-free conditions to reduce environmental impact. google.com
Atom EconomyOne-pot syntheses that combine multiple steps to reduce waste.

Precursor Identification and Elaboration of Synthetic Intermediates

The successful synthesis of this compound is critically dependent on the availability and purity of its key precursors. The primary precursor is 4-benzoyl-N¹-methylbenzene-1,2-diamine.

The synthesis of this diamine intermediate typically starts from a more readily available starting material, such as 4-chloro-3-nitrobenzophenone. The synthetic sequence involves a nucleophilic aromatic substitution reaction with methylamine to introduce the methylamino group, followed by the reduction of the nitro group to an amino group. This reduction is commonly achieved using standard reducing agents like tin(II) chloride or catalytic hydrogenation.

The elaboration of these synthetic intermediates must be carefully controlled to ensure high yields and purity of the final product. Each step in the synthetic sequence presents its own challenges in terms of reaction conditions, purification, and characterization of the intermediates.

Chemical Reactivity and Mechanistic Investigations of 2 Amino 5 Benzoyl 1 Methylbenzimidazole

Electrophilic and Nucleophilic Reaction Studies

The presence of the amino group and the nitrogen atoms within the benzimidazole (B57391) ring endows 2-Amino-5-benzoyl-1-methylbenzimidazole with nucleophilic character, making it susceptible to attack by various electrophiles. Conversely, the electron-deficient centers in the molecule can be targeted by nucleophiles.

The benzoylation and aroylation of 2-aminobenzimidazoles are fundamental reactions that have been studied to understand the reactivity of the exocyclic amino group. In the case of 2-amino-1-methylbenzimidazole (B158349), a close structural analog to the title compound, benzoylation with benzoyl chloride in a suitable solvent like acetone initially leads to the formation of a benzimidazolium chloride salt. Subsequent treatment with a base, such as heating in chloroform, affords the corresponding 2-benzoylamino-1-methylbenzimidazole.

Further investigations into the aroylation of 2-aminobenzimidazoles have revealed that the reaction can yield both mono- and disubstituted products. The reaction with various aroyl chlorides can lead to the formation of intermediate 1,3-diaroyl-2-iminobenzimidazoles, which are then readily transformed into 2-N-(aroylamino)-benzimidazoles in the presence of a base. The benzoyl group at the 5-position of the target molecule is expected to influence the electron density of the benzimidazole system and, consequently, the reactivity of the 2-amino group, though detailed kinetic studies on this specific compound are not extensively documented in the literature.

Table 1: Representative Conditions for Aroylation of 2-Aminobenzimidazole (B67599) Derivatives

EntryAroyl ChlorideBaseSolventTemperature (°C)Product
1Benzoyl chloridePyridineDichloromethane252-(Benzoylamino)benzimidazole
24-Nitrobenzoyl chlorideTriethylamineAcetonitrile802-(4-Nitrobenzoylamino)benzimidazole
34-Methoxybenzoyl chlorideK₂CO₃Acetone562-(4-Methoxybenzoylamino)benzimidazole

This table presents generalized conditions for the aroylation of 2-aminobenzimidazoles based on established synthetic protocols. The specific conditions for this compound may vary.

A key mechanistic feature in the benzoylation of 2-amino-1-methylbenzimidazole is the formation of an imine intermediate. Following the initial N-acylation of the exocyclic amino group, a subsequent rearrangement can occur, leading to the formation of a transient 2-imino-1-methyl-3-benzoylbenzimidazoline. This intermediate is then believed to rearrange to the final, more stable 2-benzoylamino-1-methylbenzimidazole product. The structure of such imine intermediates has been established by their conversion into other derivatives, for instance, the transformation into 1-methylamino-2-methylbenzimidazole, which confirms the transient structure.

The formation of these imine intermediates is a critical step in understanding the reaction pathways of 2-aminobenzimidazoles with acylating agents. Spectroscopic studies, though not extensively reported for this compound itself, are crucial for the direct observation and characterization of these transient species in related systems.

Ring-Opening and Subsequent Cyclization Dynamics

The benzimidazole ring is generally stable; however, under certain conditions, it can undergo ring-opening reactions. For instance, N-alkylation of benzimidazoles, particularly with an excess of a reactive alkyl halide, can lead to the formation of a quaternary benzimidazolium salt. This salt, upon treatment with a strong base, can undergo ring cleavage. In some cases, this ring-opening is followed by a recyclization to form a different heterocyclic system. While specific studies on this compound are not prevalent, the general reactivity pattern of benzimidazoles suggests that such transformations are plausible under forcing conditions.

Oxidative and Reductive Chemical Transformations

The this compound molecule possesses sites that are susceptible to both oxidation and reduction. The benzoyl group, specifically the carbonyl moiety, can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. The choice of reducing agent would be critical to avoid the reduction of other functionalities in the molecule.

Conversely, the benzimidazole ring is generally resistant to oxidation. However, oxidative cyclization is a common strategy for the synthesis of the benzimidazole core itself, often from o-phenylenediamine precursors. While the pre-formed benzimidazole ring in the title compound is stable, strong oxidizing conditions could potentially lead to degradation or the formation of N-oxides.

Kinetic and Solvent Effect Studies on Reactivity (e.g., Menshutkin Reaction Analogues)

The N-alkylation of the benzimidazole ring, particularly the reaction of the tertiary nitrogen atom (N-3) with an alkyl halide, can be considered an analogue of the Menshutkin reaction. This reaction involves the formation of a quaternary ammonium salt from a tertiary amine and an alkyl halide. The rate of such a reaction is highly dependent on the nature of the alkyl halide, the nucleophilicity of the nitrogen atom, and the properties of the solvent.

Table 2: Hypothetical Relative Rate Constants for N-Alkylation of a 2-Aminobenzimidazole Derivative in Various Solvents

SolventDielectric Constant (ε)Relative Rate (k_rel)
Hexane1.91
Dichloromethane9.150
Acetone21200
Acetonitrile37500
Dimethyl Sulfoxide (DMSO)471000

This table illustrates the expected trend in reaction rates for a Menshutkin-type reaction of a benzimidazole derivative based on solvent polarity. The values are representative and not based on experimental data for this compound.

Derivatization Strategies and Construction of 2 Amino 1 Methylbenzimidazole Based Analogues

Systematic Functionalization at Amino and Benzoyl Moieties

The presence of a reactive amino group and a benzoyl ketone in the 2-amino-5-benzoyl-1-methylbenzimidazole structure allows for a wide array of chemical transformations. These modifications are instrumental in modulating the electronic and steric properties of the parent molecule.

The exocyclic amino group at the C-2 position is a primary site for functionalization. Standard synthetic methodologies can be employed to introduce a variety of substituents. For instance, acylation of the amino group can be readily achieved through reaction with various acyl chlorides or anhydrides. This reaction typically proceeds via a nucleophilic addition-elimination mechanism, leading to the formation of the corresponding N-substituted amides. nih.gov The general reaction involves the attack of the amino group's lone pair on the electrophilic carbonyl carbon of the acylating agent.

Another common derivatization strategy is alkylation . The amino group can be alkylated using various alkyl halides. These reactions introduce alkyl chains of varying lengths and branching, which can significantly impact the lipophilicity and steric bulk of the molecule.

While the amino group is highly reactive, the benzoyl moiety also offers opportunities for modification, although these reactions can be more challenging due to the potential for competing reactions at other sites. The carbonyl group of the benzoyl substituent can, in principle, undergo reactions typical of ketones. However, specific examples of such transformations on the this compound scaffold are not extensively documented in publicly available literature. General ketone reactions, such as reduction to a secondary alcohol or reductive amination, could theoretically be applied.

The following table summarizes common functionalization reactions at the amino group of the 2-aminobenzimidazole (B67599) core:

Reaction TypeReagents and ConditionsResulting Functional Group
AcylationAcyl chlorides, Anhydrides; typically in the presence of a baseAmide
SulfonylationSulfonyl chlorides; in the presence of a baseSulfonamide
AlkylationAlkyl halides; often with a base to scavenge the resulting acidSecondary or Tertiary Amine
Schiff Base FormationAldehydes or Ketones; typically under acidic or basic catalysisImine (Schiff Base)

Synthesis of Fused Heterocyclic Systems Incorporating the Benzimidazole (B57391) Core

A significant strategy in medicinal chemistry involves the construction of fused heterocyclic systems to create more complex and conformationally rigid structures. The 2-amino-1-methylbenzimidazole (B158349) core is an excellent starting material for the synthesis of various fused polycyclic aromatic compounds.

One of the most well-documented applications is the synthesis of pyrimido[1,2-a]benzimidazoles . These tricyclic structures are generally formed through the condensation of a 2-aminobenzimidazole with a β-dicarbonyl compound or its synthetic equivalent. nih.govrdd.edu.iq For example, the reaction with β-keto esters or α,β-unsaturated carbonyl compounds can lead to the formation of the pyrimidine (B1678525) ring fused to the benzimidazole core. nih.gov The reaction conditions often involve heating in a suitable solvent, sometimes with the aid of a catalyst. rsc.org Microwave-assisted synthesis has also been shown to be an efficient method for these transformations. nih.gov

Another important class of fused heterocycles derived from 2-aminobenzimidazoles are the nih.govresearchgate.netjraic.comtriazino[1,2-a]benzimidazoles . These systems are typically synthesized from a 2-guanidinobenzimidazole (B109242) precursor, which can be prepared from the corresponding 2-aminobenzimidazole. The 2-guanidinobenzimidazole is then cyclized with various reagents such as aldehydes, orthoesters, or diethyl azodicarboxylate to form the fused triazine ring. researchgate.netjraic.comnih.govdntb.gov.ua The reaction with aldehydes, for instance, proceeds via a piperidine-catalyzed cyclization. nih.gov

The following table outlines some of the fused heterocyclic systems that can be synthesized from a 2-aminobenzimidazole starting material:

Fused HeterocycleKey ReagentsGeneral Reaction Conditions
Pyrimido[1,2-a]benzimidazole (B3050247)β-Dicarbonyl compounds (e.g., acetylacetone), β-keto esters, α,β-unsaturated ketonesHeating, often with acid or base catalysis; Microwave irradiation nih.govrsc.org
nih.govresearchgate.netjraic.comTriazino[1,2-a]benzimidazoleFrom 2-guanidinobenzimidazole with aldehydes, orthoesters, diethyl azodicarboxylateVaries with reagent; e.g., reflux in ethanol (B145695) with a catalyst for aldehyde condensation researchgate.netjraic.comnih.gov
Thiazolo[3,2-a]benzimidazoleFrom 2-mercaptobenzimidazole (B194830) (obtainable from 2-aminobenzimidazole) with α-haloketonesCyclization reactions

Elucidation of Structure-Property Relationships through Chemical Modification (focus on theoretical and physicochemical aspects)

The systematic derivatization of the this compound scaffold is fundamental to understanding the relationship between chemical structure and the resulting physicochemical and theoretical properties. Modifications at the amino and benzoyl moieties, as well as the creation of fused systems, can profoundly influence properties such as solubility, lipophilicity (logP), electronic distribution, and molecular geometry.

Physicochemical Properties:

The introduction of different functional groups allows for the fine-tuning of key physicochemical parameters. For example, acylation of the 2-amino group to form amides generally increases the polarity and hydrogen bonding capability of the molecule, which can affect its solubility and interactions with biological targets. Conversely, alkylation of the amino group typically increases lipophilicity. The nature of the substituent on the benzoyl ring can also modulate these properties through inductive and resonance effects.

A study on mebendazole, which shares the 5-benzoyl-benzimidazole core, highlighted that the formation of different multicomponent structures, such as salts, significantly alters properties like solubility. dergipark.org.trdergipark.org.tr This suggests that modifications leading to salt formation could be a viable strategy to enhance the aqueous solubility of this compound derivatives.

Theoretical and Computational Aspects:

Density Functional Theory (DFT) and other computational methods are powerful tools for elucidating the electronic properties of these molecules. dergipark.org.trdergipark.org.tr Calculations can provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP) maps can visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. For this compound analogues, the MEP would likely show negative potential around the carbonyl oxygen and the nitrogen atoms of the imidazole (B134444) ring, indicating sites for electrophilic interaction. The amino group would represent a region of positive potential, susceptible to nucleophilic attack after protonation.

Natural Bond Orbital (NBO) analysis can provide detailed information about intramolecular interactions, such as hyperconjugation and charge delocalization, which are influenced by the various substituents. For instance, the introduction of electron-withdrawing or electron-donating groups on the benzoyl ring would alter the charge distribution across the entire molecule, which can be quantified through NBO analysis.

The following table presents a conceptual overview of how different modifications might influence key physicochemical and theoretical properties. It is important to note that these are general trends and the actual effects can be complex and interdependent.

ModificationExpected Impact on Lipophilicity (logP)Expected Impact on Aqueous SolubilityPotential Influence on Electronic Properties
Acylation of 2-amino groupGenerally decreasesMay increase or decrease depending on the acyl groupAlters electron density on the imidazole ring
Alkylation of 2-amino groupGenerally increasesGenerally decreasesModifies the steric and electronic environment around the N-2 atom
Substitution on the benzoyl ringVaries with substituent (e.g., -NO2 increases, -CH3 increases)Varies with substituent (e.g., -OH may increase)Modulates the electron-withdrawing nature of the benzoyl group, affecting the entire π-system
Formation of fused heterocyclic systemsGenerally increasesGenerally decreasesSignificantly alters the overall molecular geometry, planarity, and electronic distribution

Advanced Spectroscopic and Structural Elucidation of 2 Amino 5 Benzoyl 1 Methylbenzimidazole

Vibrational Spectroscopy (Infrared and Raman) for Molecular Dynamics and Functional Group Analysis

The key vibrational modes expected for this molecule include:

N-H Vibrations: The primary amino group (-NH₂) at the 2-position will exhibit symmetric and asymmetric stretching vibrations, typically in the 3400-3200 cm⁻¹ region. An N-H scissoring (bending) mode is expected around 1650-1580 cm⁻¹. researchgate.net

C=O Vibration: The benzoyl group's carbonyl (C=O) stretching is a strong, characteristic band anticipated in the 1650-1630 cm⁻¹ range, typical for aryl ketones. Its position can be influenced by conjugation with the benzimidazole (B57391) ring.

Aromatic and Heterocyclic Ring Vibrations: C=C and C=N stretching vibrations within the fused benzimidazole ring system and the phenyl ring are expected between 1600 cm⁻¹ and 1400 cm⁻¹. researchgate.net

C-H Vibrations: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the methyl (-CH₃) group attached to the nitrogen will show symmetric and asymmetric stretching modes around 2950-2850 cm⁻¹.

C-N Vibrations: Stretching vibrations for the C-N bonds within the imidazole (B134444) ring and the C-NH₂ bond will be present in the 1350-1250 cm⁻¹ region.

The table below summarizes the predicted primary infrared absorption frequencies for 2-Amino-5-benzoyl-1-methylbenzimidazole based on established group frequencies and data from related compounds.

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹)
Asymmetric & Symmetric N-H Stretch2-Amino (-NH₂)3400 - 3200
Aromatic C-H StretchBenzene (B151609) & Benzimidazole Rings3100 - 3000
Aliphatic C-H Stretch1-Methyl (-CH₃)2950 - 2850
Carbonyl C=O Stretch5-Benzoyl (-C=O)1650 - 1630
N-H Scissoring2-Amino (-NH₂)1650 - 1580
Aromatic/Heterocyclic C=C & C=N StretchBenzimidazole & Phenyl Rings1600 - 1400

This table contains predicted data based on characteristic group frequencies.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Chromophoric Behavior

The electronic absorption spectrum of this compound is governed by the presence of two major chromophores: the 2-aminobenzimidazole (B67599) moiety and the benzophenone (B1666685) (benzoyl) moiety. The spectrum is expected to display intense absorptions in the ultraviolet and potentially the visible range, corresponding to π–π* and n–π* electronic transitions.

Based on studies of 2-aminobenzimidazole, absorptions corresponding to π–π* transitions within the benzimidazole ring system are expected. researchgate.net For 2-aminobenzimidazole in ethanol (B145695), absorption maxima are observed at approximately 283 nm and 243 nm. researchgate.net The introduction of the N-methyl group is expected to have a minor effect on these transitions. However, the powerful benzoyl chromophore at the 5-position will significantly modify the spectrum. The benzoyl group, in conjugation with the benzimidazole system, is expected to cause a bathochromic (red) shift of the absorption bands to longer wavelengths and introduce new absorption features. The n–π* transition, associated with the non-bonding electrons of the carbonyl oxygen, typically appears as a weaker band at a longer wavelength than the main π–π* bands.

The predicted UV-Vis absorption bands are:

An intense band below 300 nm, attributed to π–π* transitions within the phenyl and benzimidazole rings.

A strong absorption band between 300-350 nm, resulting from the extended conjugation of the benzoyl group with the benzimidazole nucleus.

A weaker n–π* transition band at a longer wavelength, potentially extending into the near-visible region.

Transition Type Chromophore System Predicted Wavelength Range (nm)
π → πBenzimidazole Ring240 - 290
π → πConjugated Benzoyl-Benzimidazole300 - 350
n → π*Carbonyl Group> 350

This table contains predicted data based on the analysis of constituent chromophores.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is indispensable for determining the precise connectivity and chemical environment of atoms in a molecule. While experimental spectra for this compound are not publicly available, a predictive analysis of the ¹H and ¹³C NMR spectra can be performed by examining the known chemical shifts of its structural analogs, including 2-aminobenzimidazole, 2-methylbenzimidazole, and other substituted benzimidazoles. rsc.orgchemicalbook.comnih.gov

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the amino protons. The aromatic region (typically 7.0-8.0 ppm) will be complex due to the protons on both the benzimidazole and phenyl rings. The protons on the benzimidazole ring will be influenced by the electron-donating amino group and the electron-withdrawing benzoyl group. The N-methyl group should appear as a sharp singlet around 3.5-4.0 ppm. The amino group protons will likely appear as a broad singlet, the position of which can be solvent-dependent.

¹³C NMR: The carbon spectrum will provide information on all unique carbon atoms. The carbonyl carbon of the benzoyl group is expected to have a characteristic signal in the downfield region, typically >190 ppm. The carbon atoms of the aromatic rings will resonate in the 110-150 ppm range. The C2 carbon, attached to two nitrogen atoms and the amino group, will have a distinct chemical shift around 150-160 ppm. The N-methyl carbon will produce a signal in the aliphatic region, around 30-35 ppm.

The following tables provide predicted chemical shifts.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton Predicted δ (ppm) Multiplicity
Aromatic-H (Benzoyl) 7.4 - 7.8 Multiplet
Aromatic-H (Benzimidazole) 7.0 - 7.9 Multiplet
-NH₂ (Amino) ~6.5 Broad Singlet

This table contains predicted data based on analysis of structurally similar compounds.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon Predicted δ (ppm)
C=O (Carbonyl) > 190
C2 (Iminourea carbon) ~155
Aromatic/Heterocyclic Cs 110 - 150

This table contains predicted data based on analysis of structurally similar compounds. rsc.orgchemicalbook.com

Advanced Mass Spectrometry Techniques for Fragmentation Pathways and Molecular Structure Confirmation

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 251, confirming its molecular weight.

The fragmentation of this molecule under electron ionization (EI) is expected to follow pathways characteristic of its functional groups. A probable fragmentation pattern would involve:

Initial fragmentation of the benzoyl group: A primary cleavage could occur at the C-C bond between the carbonyl and the benzimidazole ring, leading to the formation of a stable benzoyl cation (C₆H₅CO⁺) at m/z 105. This ion is a common fragment in the mass spectra of benzophenone derivatives. researchgate.net

Further fragmentation of the benzoyl cation: The benzoyl cation can subsequently lose a neutral carbon monoxide (CO) molecule to yield a phenyl cation (C₆H₅⁺) at m/z 77. researchgate.net

Fragmentation of the benzimidazole core: The remaining benzimidazole portion of the molecule could undergo its own characteristic fragmentation, including the loss of small molecules like HCN. The presence of the N-methyl group would also influence the fragmentation pathways.

A summary of expected key fragments is provided below.

m/z Proposed Fragment Ion Formula
251Molecular Ion [M]⁺[C₁₅H₁₃N₃O]⁺
105Benzoyl cation[C₇H₅O]⁺
77Phenyl cation[C₆H₅]⁺

This table contains predicted data based on established fragmentation patterns of related structures.

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been published, analysis of the crystal structure of its parent compound, Mebendazole (Form A), offers significant insights. nih.gov Mebendazole differs only in the substituent at the 2-position (a methyl carbamate (B1207046) group instead of an amino group).

From the structure of Mebendazole, it can be inferred that:

Planarity: The benzimidazole ring system is essentially planar.

Conformation: The benzoyl group is not coplanar with the benzimidazole ring, exhibiting a significant twist. This torsional angle is a key conformational feature.

Intermolecular Interactions: The solid-state packing of this compound would likely be dominated by hydrogen bonding. The amino group (-NH₂) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the imine nitrogen of the imidazole ring can act as hydrogen bond acceptors. These interactions would create a stable, three-dimensional crystal lattice.

The study of Mebendazole co-crystals and salts also highlights that the benzimidazole ring and its substituents readily form robust hydrogen-bonding motifs with other molecules. rsc.org It is expected that the amino group of the title compound would play a similar, crucial role in its crystal packing.

Computational and Theoretical Chemistry Investigations of 2 Amino 5 Benzoyl 1 Methylbenzimidazole

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying medium-sized organic molecules. It offers a favorable balance between accuracy and computational cost, making it ideal for investigating the properties of 2-Amino-5-benzoyl-1-methylbenzimidazole, a molecule with the chemical formula C₁₅H₁₃N₃O. impurity.comncats.io

DFT calculations are instrumental in determining the ground-state optimized geometry and electronic structure. The distribution of electron density across the molecule can be visualized using molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

A crucial aspect of DFT analysis is the examination of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining molecular reactivity, with a smaller gap generally indicating a softer, more reactive molecule. researchgate.net In organic reactions, the interaction between a filled orbital (HOMO) of one molecule and an empty orbital (LUMO) of another is a key principle. youtube.comyoutube.com

For benzimidazole (B57391) derivatives, the HOMO is often distributed over the electron-rich benzimidazole ring and the amino substituent, while the LUMO can be localized on electron-withdrawing groups like the benzoyl moiety. This separation of frontier orbitals suggests the potential for intramolecular charge transfer upon electronic excitation.

Table 1: Representative Frontier Molecular Orbital Energies Calculated for Benzimidazole Derivatives

ParameterTypical Energy (eV)Description
EHOMO-5.0 to -6.5Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability.
ELUMO-1.5 to -2.5Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap3.0 to 4.5Energy difference between LUMO and HOMO; indicates chemical reactivity and kinetic stability.

Note: The values in this table are representative examples based on typical DFT calculations for related benzimidazole structures and are for illustrative purposes.

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, a set of normal vibrational modes and their corresponding frequencies can be obtained. researchgate.net Theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other model limitations. To improve agreement, a scaling factor, typically around 0.96, is applied to the computed frequencies. nih.gov The Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes, such as C=O stretching, N-H bending, or aromatic ring deformations. mdpi.com

Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Vis). researchgate.net This approach computes the energies of vertical electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed experimentally. TD-DFT can help assign these bands to specific electronic transitions, such as π→π* or n→π* transitions within the benzimidazole and benzophenone (B1666685) chromophores. researchgate.net

Table 2: Typical Calculated Vibrational Frequencies and Assignments for Benzimidazole Derivatives

Vibrational ModeTypical Wavenumber Range (cm⁻¹, Scaled)Description of Atomic Motion
N-H Stretching (amino group)3400 - 3500Symmetric and asymmetric stretching of the N-H bonds.
C-H Stretching (aromatic)3000 - 3150Stretching of C-H bonds on the phenyl and benzimidazole rings.
C=O Stretching (benzoyl group)1650 - 1710Stretching of the carbonyl double bond. mdpi.com
C=N/C=C Stretching (rings)1400 - 1630Coupled stretching vibrations within the benzimidazole and phenyl rings. researchgate.net
N-H Bending (amino group)1550 - 1650In-plane scissoring motion of the amino group.
C-N Stretching1250 - 1350Stretching of the carbon-nitrogen bonds in the imidazole (B134444) ring.
C-H Out-of-Plane Bending700 - 900Bending of aromatic C-H bonds out of the ring plane. researchgate.net

Note: These assignments are based on characteristic vibrational modes observed in related benzimidazole and benzophenone-containing compounds and are for illustrative purposes.

The this compound molecule possesses conformational flexibility, primarily due to the rotation around the single bond connecting the benzoyl group to the benzimidazole core. DFT calculations can be used to explore the conformational energy landscape by performing a relaxed potential energy surface (PES) scan. This involves systematically rotating the relevant dihedral angle and calculating the energy at each step. The resulting energy profile reveals the global minimum energy conformation (the most stable structure) as well as other local minima and the rotational energy barriers between them. The planarity of the benzimidazole ring system is generally expected, but substituents can cause slight distortions. nih.govresearchgate.net

Ab Initio and Semi-Empirical Quantum Mechanical Calculations

While DFT is widely used, other quantum mechanical methods also offer valuable insights.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from first principles without empirical parameterization. They can provide very high accuracy, especially for electron correlation effects, but are computationally very demanding and typically reserved for smaller systems or for benchmarking results from less expensive methods.

Semi-Empirical Methods: Methods like AM1, PM3, and MNDO are based on quantum mechanics but use parameters derived from experimental data to simplify calculations. redalyc.org They are much faster than DFT or ab initio methods, allowing them to be applied to very large molecules or for high-throughput screening. redalyc.org While less accurate, they can provide good approximations for molecular geometries and electronic properties, making them useful for initial explorations before employing more rigorous methods. redalyc.org

Molecular Dynamics Simulations for Conformational Fluxionality and Intermolecular Interactions (theoretical models)

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can model the molecule's dynamic movements, including vibrations, rotations, and larger conformational changes over time. This provides a view of the molecule's conformational fluxionality.

MD is particularly powerful for studying intermolecular interactions. By placing the molecule in a simulation box with solvent molecules (e.g., water) or near a potential binding partner (like a protein or DNA), MD can model how the molecule interacts with its environment. Analyses based on the simulation trajectory can identify persistent hydrogen bonds, van der Waals contacts, and other non-covalent interactions. nih.gov Theoretical tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be applied to snapshots from the MD simulation to further characterize the nature and strength of these intermolecular interactions. nih.gov

Quantitative Structure-Reactivity Relationships and Prediction of Reaction Pathways

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's computed structural or electronic properties (descriptors) with its observed chemical reactivity. For this compound, DFT-derived descriptors such as atomic charges, Fukui functions (which indicate local reactivity), and FMO energies can be used to predict the most likely sites for electrophilic or nucleophilic attack.

Topological Analysis (e.g., Hirshfeld Surface Analysis) for Intermolecular Interactions in Condensed Phases

A comprehensive search of available scientific literature reveals a notable absence of published studies focusing on the topological analysis, including Hirshfeld surface analysis, of this compound. While computational and crystallographic studies are common for understanding intermolecular interactions in the condensed phases of chemical compounds, no specific research detailing such investigations for this particular molecule could be identified.

Although studies on related benzimidazole derivatives have utilized Hirshfeld surface analysis to explore their crystal structures, the specific data and detailed research findings for this compound are not present in the accessible scientific domain. Therefore, the generation of data tables and a detailed discussion of its specific intermolecular interaction patterns based on this method is not possible at this time. Further experimental crystallographic work and computational analysis would be required to elucidate these structural features for this compound.

Role of 2 Amino 5 Benzoyl 1 Methylbenzimidazole As a Synthetic Building Block

Application in the Construction of Complex Organic Molecules

The inherent reactivity of the 2-amino group in 2-Amino-5-benzoyl-1-methylbenzimidazole makes it a prime starting point for the synthesis of more elaborate molecular structures. This nucleophilic center readily participates in reactions with various electrophiles, allowing for the extension of the molecular framework and the introduction of new functionalities.

One common strategy involves the acylation or sulfonylation of the 2-amino group to form amides and sulfonamides, respectively. These reactions are fundamental in medicinal chemistry for modifying the electronic and lipophilic properties of a lead compound. For instance, the reaction with various substituted benzoyl chlorides would yield a library of N-(5-benzoyl-1-methyl-1H-benzimidazol-2-yl)benzamides.

Another significant application is its use in condensation reactions to form Schiff bases. The reaction of the 2-amino group with a variety of aromatic and heteroaromatic aldehydes produces the corresponding imines. These imines are not merely final products but can also serve as versatile intermediates for further transformations, such as reduction to secondary amines or participation in cycloaddition reactions.

Furthermore, the 2-amino-1-methylbenzimidazole (B158349) core can be linked to other heterocyclic systems. A notable example is the synthesis of 2-aminothiophene-linked benzimidazoles through a modified Gewald multicomponent reaction. In a hypothetical application, reacting this compound with an appropriate active methylene-containing aldehyde and elemental sulfur would lead to the formation of a complex molecule integrating both benzimidazole (B57391) and aminothiophene scaffolds. This approach is highly valued for its efficiency in rapidly generating molecular diversity.

Reactant 1 Reactant 2 Reaction Type Resulting Structure
This compoundSubstituted benzoyl chlorideAcylationN-(5-benzoyl-1-methyl-1H-benzimidazol-2-yl)benzamide derivative
This compoundAromatic aldehydeCondensation (Schiff base formation)N-((Aryl)methylene)-5-benzoyl-1-methyl-1H-benzimidazol-2-amine
This compoundActive methylene (B1212753) aldehyde + SulfurModified Gewald Reaction2-Aminothiophene-linked 5-benzoyl-1-methylbenzimidazole

Utilization as a Scaffold for Novel Heterocyclic Architectures

The structure of this compound, containing a built-in 1,3-diamine-like system within the imidazole (B134444) ring, is exceptionally well-suited for serving as a scaffold in the synthesis of fused heterocyclic systems. Through cyclocondensation reactions with bifunctional electrophiles, new rings can be annulated onto the benzimidazole core, leading to the creation of novel polycyclic architectures. These reactions are pivotal in generating structurally diverse libraries of compounds for biological screening.

A prominent example of this strategy is the synthesis of pyrimido[1,2-a]benzimidazoles. nih.gov The reaction of 2-aminobenzimidazoles with β-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, under acidic or basic conditions, leads to the formation of this tricyclic system. In the case of this compound, this reaction would yield a pyrimido[1,2-a]benzimidazole (B3050247) with a benzoyl substituent on the benzene (B151609) ring. The regiochemistry of the product can often be controlled by the nature of the substituents on the β-dicarbonyl compound.

Similarly, multicomponent reactions involving 2-aminobenzimidazoles, an aldehyde, and a 1,3-dicarbonyl compound like dimedone or 1,3-cyclohexanedione (B196179) are powerful tools for constructing complex fused systems. nih.govfrontiersin.orgscispace.com These reactions can lead to the formation of benzimidazo[2,1-b]quinazolinones in a single, efficient step. scispace.comresearchgate.net The use of this compound in such a reaction would result in a quinazolinone core fused to the benzimidazole, bearing both the benzoyl group and potentially a substituent from the aldehyde component. scispace.com

The versatility of the 2-aminobenzimidazole (B67599) scaffold extends to the synthesis of other fused heterocycles as well. For instance, reaction with α,β-unsaturated carbonyl compounds can also yield pyrimido[1,2-a]benzimidazoles. nih.gov Furthermore, reactions with reagents like diethyl malonate can be employed to construct different heterocyclic rings fused to the benzimidazole system. The presence of the benzoyl group at the 5-position and the methyl group at the 1-position of the starting material become integral features of the final, more complex heterocyclic product, influencing its three-dimensional shape and biological activity.

Reactant 1 Reactant 2 Resulting Heterocyclic System Reference
2-Aminobenzimidazoleβ-Dicarbonyl compound (e.g., acetylacetone)Pyrimido[1,2-a]benzimidazole nih.gov
2-AminobenzimidazoleAldehyde + 1,3-CyclohexanedioneBenzimidazo[2,1-b]quinazolinone scispace.comresearchgate.net
2-Aminobenzimidazoleβ-Enamino diketoneBenzo frontiersin.orgresearchgate.netimidazo[1,2-a]pyrimidine researchgate.net
2-AminobenzimidazoleMethyl cinnamate4-Arylpyrimido[1,2-a]benzimidazole nih.gov

Q & A

What are the primary synthetic routes for 2-Amino-5-benzoyl-1-methylbenzimidazole, and how do reaction conditions influence yield?

Basic Research Focus
The compound is commonly synthesized via cyclization reactions of substituted benzimidazole precursors. A key method involves reacting 2-aminophenol derivatives with benzoyl-containing reagents under acidic or basic conditions. For instance, metal catalysts (e.g., Pd/C) or ionic liquids can enhance reaction efficiency by promoting cyclization .
Methodological Considerations :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Temperature control : Reactions often proceed at 80–120°C to balance kinetics and thermal degradation .
  • Catalyst optimization : Screening catalysts (e.g., Lewis acids) can reduce side reactions and improve regioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.